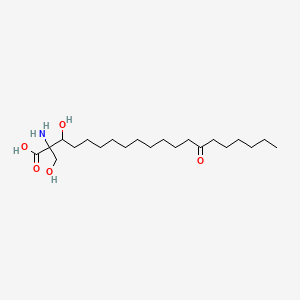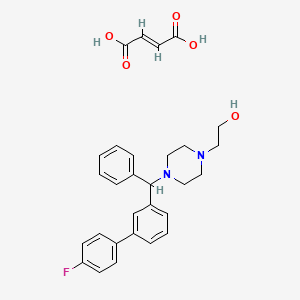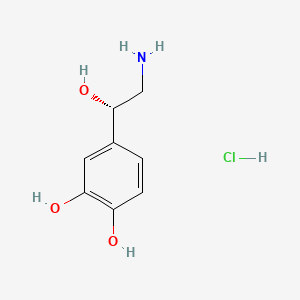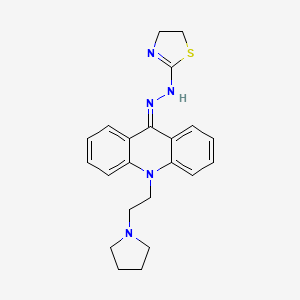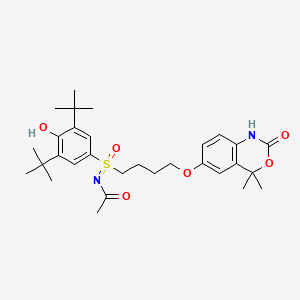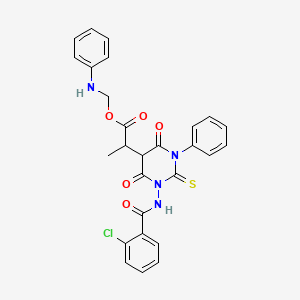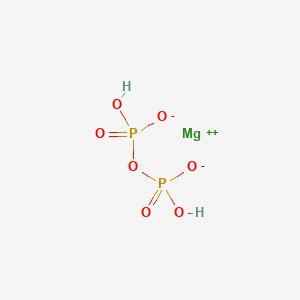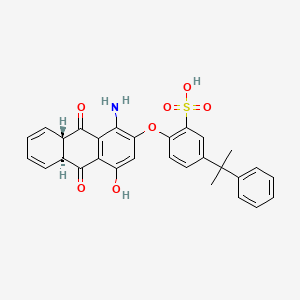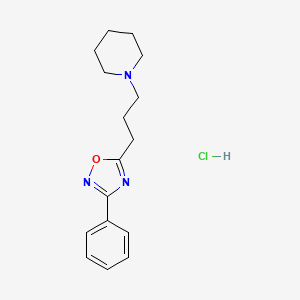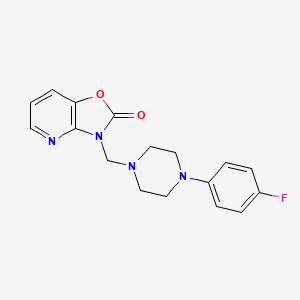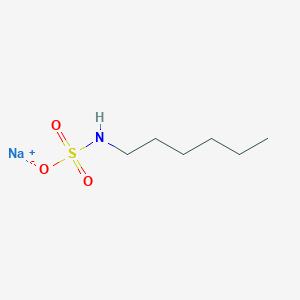
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a morpholinoethyl group and a hexyloxyphenyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the hexyloxyphenyl carbamate and the morpholinoethyl ester. These intermediates are then reacted under specific conditions to form the final product.
Hexyloxyphenyl Carbamate Synthesis: This step involves the reaction of 3-hexyloxyphenol with a suitable carbamoyl chloride in the presence of a base, such as triethylamine, to form the hexyloxyphenyl carbamate.
Morpholinoethyl Ester Synthesis: The morpholinoethyl ester can be prepared by reacting morpholine with an appropriate acyl chloride or ester in the presence of a base.
Final Coupling Reaction: The hexyloxyphenyl carbamate and morpholinoethyl ester are then coupled under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the desired carbamic acid ester. The final product is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to its specific structural features, such as the hexyloxyphenyl and morpholinoethyl groups
Eigenschaften
CAS-Nummer |
112922-99-3 |
|---|---|
Molekularformel |
C19H31ClN2O4 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21;/h6-8,16H,2-5,9-15H2,1H3,(H,20,22);1H |
InChI-Schlüssel |
INLVECKTVCSAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


